
2,5-Dioxo-1-(3-methylphenyl)-4-imidazolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid: is a synthetic organic compound that belongs to the class of imidazolidinyl derivatives. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a phenyl group substituted with a methyl group at the third position and an acetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid typically involves the condensation of 3-methylbenzaldehyde with glycine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidine ring. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the production of [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of carboxylic acids, quinones.
Reduction: Formation of alcohols, amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In medicine, [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
[1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
[1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.
Uniqueness: The uniqueness of [1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid lies in its specific combination of functional groups and structural features. The presence of the acetic acid moiety, along with the imidazolidine ring and methyl-substituted phenyl group, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
62848-49-1 |
|---|---|
分子式 |
C12H12N2O4 |
分子量 |
248.23 g/mol |
IUPAC名 |
2-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7-3-2-4-8(5-7)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16) |
InChIキー |
LLLTYFXFKWBZAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


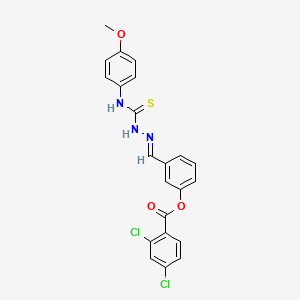

![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
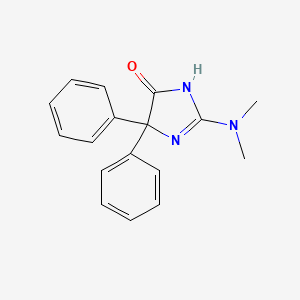
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)
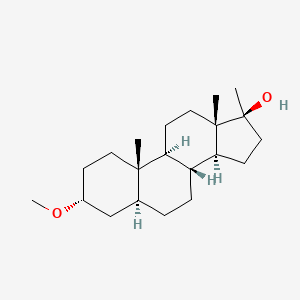
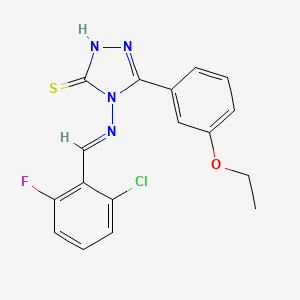
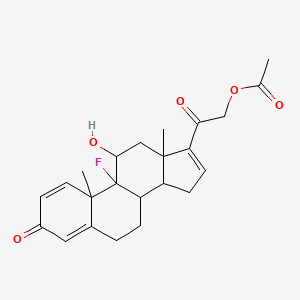



![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)


